REACTION_SMILES
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[C:23](=[O:24])([O-:25])[OH:26].[CH3:21][I:22].[CH3:28][N:29]([CH3:30])[P:31](=[O:32])([N:33]([CH3:34])[CH3:35])[N:36]([CH3:37])[CH3:38].[NH2:1][c:2]1[cH:3][c:4]([CH2:5][OH:6])[cH:7][c:8]([S:17]([NH2:18])(=[O:19])=[O:20])[c:9]1[O:10][c:11]1[cH:12][cH:13][cH:14][cH:15][cH:16]1.[Na+:27].[OH2:39]>>[NH:1]([c:2]1[cH:3][c:4]([CH2:5][OH:6])[cH:7][c:8]([S:17]([NH2:18])(=[O:19])=[O:20])[c:9]1[O:10][c:11]1[cH:12][cH:13][cH:14][cH:15][cH:16]1)[CH3:23]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)P(=O)(N(C)C)N(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cc(CO)cc(S(N)(=O)=O)c1Oc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
|
Name
|
|
Type
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product
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Smiles
|
CNc1cc(CO)cc(S(N)(=O)=O)c1Oc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |